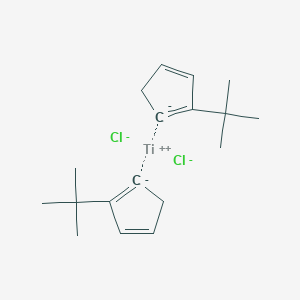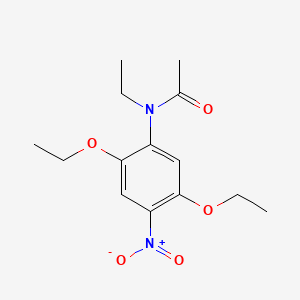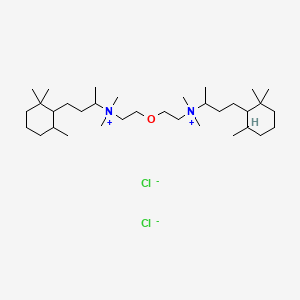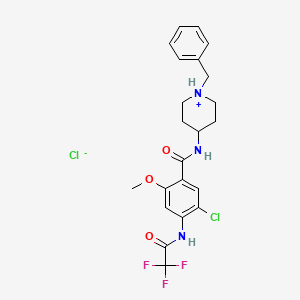
2-Tert-butylcyclopenta-1,3-diene;titanium(2+);dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butylcyclopenta-1,3-diene;titanium(2+);dichloride is an organometallic compound that features a titanium center coordinated to a substituted cyclopentadienyl ligand. This compound is part of a broader class of metallocenes, which are known for their stability and versatility in various chemical reactions. The unique structure of this compound allows it to participate in a variety of catalytic processes, making it valuable in both academic research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butylcyclopenta-1,3-diene;titanium(2+);dichloride typically involves the alkylation of cyclopentadiene with tert-butyl bromide under phase-transfer conditions . The resulting di-tert-butylcyclopentadiene is then reacted with a titanium precursor, such as titanium tetrachloride, to form the desired compound . The reaction conditions often require an inert atmosphere and low temperatures to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The process is optimized to minimize waste and reduce production costs, making it feasible for large-scale applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Tert-butylcyclopenta-1,3-diene;titanium(2+);dichloride undergoes various types of chemical reactions, including:
Oxidation: The titanium center can be oxidized to higher oxidation states, often using oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where ligands on the titanium center are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, molecular oxygen
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Various organic halides and nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield titanium(IV) complexes, while reduction reactions can produce titanium(II) species. Substitution reactions often result in the formation of new organometallic compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
2-Tert-butylcyclopenta-1,3-diene;titanium(2+);dichloride has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism by which 2-Tert-butylcyclopenta-1,3-diene;titanium(2+);dichloride exerts its effects involves the coordination of the titanium center to various substrates. This coordination facilitates the activation of these substrates, making them more reactive in subsequent chemical transformations. The molecular targets and pathways involved depend on the specific application, but generally include the formation of reactive intermediates that drive the desired reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Tert-butylcyclopenta-1,3-diene;hafnium(4+);dichloride: Similar in structure but features a hafnium center instead of titanium.
Di-tert-butylcyclopentadiene: A precursor in the synthesis of the titanium compound, also used in the formation of other metallocenes.
Uniqueness
The uniqueness of 2-Tert-butylcyclopenta-1,3-diene;titanium(2+);dichloride lies in its specific reactivity and stability, which are influenced by the presence of the tert-butyl groups and the titanium center. These features make it particularly effective in catalytic applications, where other similar compounds may not perform as well.
Eigenschaften
Molekularformel |
C18H26Cl2Ti-2 |
|---|---|
Molekulargewicht |
361.2 g/mol |
IUPAC-Name |
2-tert-butylcyclopenta-1,3-diene;titanium(2+);dichloride |
InChI |
InChI=1S/2C9H13.2ClH.Ti/c2*1-9(2,3)8-6-4-5-7-8;;;/h2*4,6H,5H2,1-3H3;2*1H;/q2*-1;;;+2/p-2 |
InChI-Schlüssel |
BEFHHDIIFRDUTR-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)(C)C1=[C-]CC=C1.CC(C)(C)C1=[C-]CC=C1.[Cl-].[Cl-].[Ti+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[(3R,5S,8R,10S,13S,17R)-10,13-dimethyl-3-(trimethylazaniumyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-trimethylazanium;diiodide](/img/structure/B13769356.png)




![2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-](/img/structure/B13769385.png)
